6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid
Overview
Description
6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a compound that belongs to the class of thienoquinolines, which are heterocyclic compounds containing a fused thieno[2,3-b]quinoline moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical behavior of related quinoline and thienoquinoline derivatives. For instance, the antitumor activity of similar compounds, such as 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno(2,3-b)quinolines, has been studied, indicating the potential biological relevance of this class of compounds .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions that may include condensation, hydrogenolysis, and substitution reactions. For example, the synthesis of a fluorescent quinoline derivative was achieved by condensing an aminomethylquinoline carboxylic acid azide with an aminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide . Although the exact synthesis of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thienoquinoline derivatives is characterized by the presence of a thieno[2,3-b]quinoline core, which can interact with biological molecules such as DNA. The interaction of related compounds with DNA has been studied, showing that they can bind with high affinity and cause bathochromic and hypochromic shifts in the absorption spectra, as well as quenching of fluorescence . These interactions are indicative of the intercalating properties of these molecules, which is a key factor in their biological activity.
Chemical Reactions Analysis
Thienoquinoline derivatives can participate in various chemical reactions, including those that lead to the formation of fluorescent derivatives. For instance, quinoxalinone derivatives have been used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC), reacting with fatty acids to produce fluorescent esters . This suggests that 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid could also potentially be modified to form fluorescent derivatives for analytical purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienoquinoline derivatives can be inferred from their structural characteristics and the behavior of similar compounds. For example, the fluorescence properties of quinoxalinone derivatives make them useful as derivatization reagents in HPLC for sensitive detection of carboxylic acids . The interaction of thienoquinoline derivatives with DNA also suggests that these compounds may have planar aromatic systems conducive to intercalation, which could affect their solubility, stability, and reactivity . However, specific physical and chemical properties of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid would need to be determined experimentally.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has shown that derivatives of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid have been synthesized through various chemical processes, demonstrating significant antibacterial activities. A study by Raghavendra et al. (2006) explored the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their antibacterial efficacy, highlighting the compound's potential in developing new antibacterial agents Raghavendra, Naik, & Sherigara, 2006.
Antitumor and Antiproliferative Properties
Compounds related to 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid have been evaluated for their antitumor properties. DoganKoruznjak et al. (2002) synthesized novel derivatives of thieno[2,3-c]quinolones, demonstrating marked antitumor activity against various cancer cell lines, suggesting their potential as anticancer agents DoganKoruznjak et al., 2002. Another study by Aleksić et al. (2012) focused on substituted benzothiophene and thienothiophene carboxanilides and quinolones, which were tested for antiproliferative activity, further emphasizing the compound's relevance in cancer research Aleksić et al., 2012.
Chemical Reactions and Synthetic Applications
The chemistry and reactivity of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid derivatives have been extensively studied, with a focus on their synthesis and potential applications in developing new compounds with diverse biological activities. Abu‐Hashem et al. (2021) reviewed the synthesis and chemical reactions of thieno[3,2-c]quinoline derivatives, providing valuable insights into the versatility of these compounds in chemical synthesis Abu‐Hashem et al., 2021.
Antioxidant and Anti-Inflammatory Activities
Mahajan et al. (2017) synthesized novel thiophene-fused quinoline-based β-diketones and derivatives, evaluating their antioxidant and anti-inflammatory activities. This research highlights the compound's potential in the development of new therapeutic agents with anti-inflammatory and antioxidant properties Mahajan et al., 2017.
Future Directions
properties
IUPAC Name |
6,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-8(2)12-9(4-7)5-10-6-11(14(16)17)18-13(10)15-12/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSGUMDGPPOZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220506 | |
Record name | 6,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid | |
CAS RN |
462066-84-8 | |
Record name | 6,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462066-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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